Home > Products > Screening Compounds P31750 > Taragarestrant meglumine
Taragarestrant meglumine - 2446618-18-2

Taragarestrant meglumine

Catalog Number: EVT-10986816
CAS Number: 2446618-18-2
Molecular Formula: C32H42Cl2FN3O7
Molecular Weight: 670.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Taragarestrant meglumine, also known as D-0502 meglumine, is a selective estrogen receptor degrader (SERD) that has shown significant potential in the treatment of estrogen receptor-positive breast cancer. This compound is notable for its ability to degrade estrogen receptors, thereby inhibiting tumor growth in various breast cancer models. Taragarestrant meglumine is primarily used for research purposes and is not available for patient use.

Source

Taragarestrant meglumine is synthesized from specific chemical precursors and has been characterized through various studies focusing on its pharmacological properties and mechanisms of action. The compound is classified under the category of targeted cancer therapies, specifically designed to interfere with estrogen signaling pathways in cancer cells.

Classification
  • Type: Selective Estrogen Receptor Degrader
  • Chemical Class: Small molecule
  • Target: Estrogen Receptor (ER)
Synthesis Analysis

Methods

The synthesis of Taragarestrant meglumine involves several organic chemistry techniques, including the formation of carbon-nitrogen bonds and other functional group modifications. The exact synthetic route may include:

  1. Preparation of Intermediates: Key intermediates are synthesized through various reactions.
  2. Coupling Reactions: These intermediates are then coupled to form the final product.
  3. Purification: The final compound undergoes purification processes to ensure its efficacy and safety for research applications.

Technical Details

While specific proprietary details regarding the synthesis may not be publicly disclosed, it is understood that the process requires precise control over reaction conditions to yield high-purity Taragarestrant meglumine.

Molecular Structure Analysis

Structure

Taragarestrant meglumine has a complex molecular structure characterized by its specific arrangement of atoms that facilitate its biological activity. The molecular formula is C24H23N3O2C_{24}H_{23}N_3O_2, with a molecular weight of 385.5 g/mol.

Data

  • IUPAC Name: 3-cyclohexyl-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5-dione
  • InChI Key: VMNOIZKDWKJSPW-UHFFFAOYSA-N
  • Canonical SMILES: CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)C4CCCCC4)C5=CC=CC=C5
Chemical Reactions Analysis

Reactions

Taragarestrant meglumine primarily participates in reactions that involve the degradation of estrogen receptors in target cells. The compound's mechanism involves binding to the estrogen receptor and promoting its degradation rather than merely blocking its activity.

Technical Details

The compound has been shown to effectively inhibit the proliferation of estrogen-dependent breast cancer cells by altering the receptor's stability and promoting its degradation through proteasomal pathways.

Mechanism of Action

Taragarestrant meglumine acts by binding to estrogen receptors, leading to their degradation. This process interrupts estrogen-mediated signaling pathways that are crucial for the growth and survival of certain breast cancer cells.

Process and Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

  • Stability: Generally stable under recommended storage conditions.
  • Reactivity: Reacts with cellular components upon administration, particularly targeting estrogen receptors.

Relevant Data or Analyses

Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly employed to assess purity and stability during synthesis and formulation processes.

Applications

Taragarestrant meglumine is primarily used in scientific research focused on breast cancer treatments. Its applications include:

  • Investigating Mechanisms of Estrogen Signaling: Researchers study how this compound affects estrogen receptor pathways.
  • Evaluating Efficacy in Cancer Models: It is used in preclinical studies to assess its effectiveness against various breast cancer cell lines and xenograft models.
  • Development of Targeted Therapies: Insights gained from studies involving Taragarestrant meglumine contribute to developing more effective targeted therapies for estrogen receptor-positive breast cancer patients.
Introduction: Estrogen Receptor-Positive Breast Cancer and the Rationale for Next-Generation Endocrine Therapies

Molecular Heterogeneity of Breast Cancer and Prevalence of Estrogen Receptor Alpha-Positive Subtypes

Breast cancer represents a collection of molecularly distinct diseases categorized by immunohistochemical markers—estrogen receptor alpha, progesterone receptor, and human epidermal growth factor receptor 2—and transcriptomic profiling. This heterogeneity classifies tumors into subtypes: luminal A, luminal B, human epidermal growth factor receptor 2-enriched, and triple-negative/basal-like. Among these, luminal A and B subtypes express estrogen receptor alpha and collectively account for approximately 70% of newly diagnosed breast cancer cases [5] [8]. Estrogen receptor alpha serves as a master transcriptional regulator in these malignancies, driving tumor proliferation and survival upon estrogen binding. The prevalence of estrogen receptor alpha-positive breast cancer underpins the clinical focus on targeting estrogen receptor alpha signaling pathways as a primary therapeutic strategy.

Table 1: Molecular Classification of Breast Cancer Subtypes

SubtypeMolecular FeaturesEstrogen Receptor Alpha Prevalence
Luminal AEstrogen receptor alpha+, progesterone receptor+, low Ki-67~45% of all cases
Luminal BEstrogen receptor alpha+, variable progesterone receptor, high Ki-67~25% of all cases
Human Epidermal Growth Factor Receptor 2-EnrichedHuman epidermal growth factor receptor 2+, estrogen receptor alpha-<10%
Triple-Negative/Basal-LikeEstrogen receptor alpha-, progesterone receptor-, human epidermal growth factor receptor 2-~15%

Limitations of Conventional Endocrine Therapies: Selective Estrogen Receptor Modulators, Aromatase Inhibitors, and First-Generation Selective Estrogen Receptor Degraders

Endocrine therapies form the cornerstone for treating estrogen receptor alpha-positive breast cancer and historically comprised three drug classes: selective estrogen receptor modulators (e.g., tamoxifen), aromatase inhibitors (e.g., letrozole), and the first-generation selective estrogen receptor degrader fulvestrant. Selective estrogen receptor modulators exhibit tissue-specific partial agonist activity—beneficial for bone density but problematic in promoting endometrial hyperplasia and uterine cancer [5] [8]. Aromatase inhibitors block peripheral estrogen synthesis in postmenopausal women but commonly induce musculoskeletal adverse events and fail to address intrinsic or acquired resistance. Fulvestrant, a steroidal selective estrogen receptor degrader administered via intramuscular injection, achieves suboptimal estrogen receptor alpha degradation (<75%) due to poor solubility and bioavailability. Its pharmacokinetic limitations necessitate high-dose regimens (500 mg monthly) yet still yield incomplete target engagement and variable clinical responses [5] [8]. Consequently, a significant unmet need exists for agents capable of achieving complete estrogen receptor alpha antagonism and degradation.

Acquired Resistance Mechanisms in Estrogen Receptor Alpha-Positive Breast Cancer: Estrogen Receptor 1 Mutations as a Genomic Driver

Long-term endocrine therapy fosters selective pressure, leading to acquired resistance in up to 50% of estrogen receptor alpha-positive metastatic breast cancer cases. Deep genomic sequencing studies since 2013 identified ligand-binding domain mutations in the Estrogen Receptor 1 gene—particularly Y537S and D538G—as dominant drivers of resistance [5] [8]. These mutations occur in helix 12 of estrogen receptor alpha’s ligand-binding domain, stabilizing the receptor in an active conformation independent of estrogen. This constitutive activation promotes nuclear translocation, DNA binding, and transcriptional activity even in the presence of selective estrogen receptor modulators or aromatase inhibitors [5]. Estrogen Receptor 1 mutations are enriched in metastatic sites following aromatase inhibitor treatment, occurring in 30–40% of advanced estrogen receptor alpha-positive breast cancers. Their presence correlates with shorter progression-free survival and reduced overall survival, establishing them as high-priority therapeutic targets [8].

Pharmacological Imperatives for Orally Bioavailable Selective Estrogen Receptor Degraders

The limitations of fulvestrant and the emergence of Estrogen Receptor 1 mutations catalyzed drug discovery efforts toward orally bioavailable selective estrogen receptor degraders. These next-generation agents require three key attributes:

  • Complete Estrogen Receptor Alpha Antagonism: Capacity to disrupt co-activator binding and induce proteasomal degradation of both wild-type and mutant estrogen receptor alpha.
  • Systemic Exposure Optimization: Oral bioavailability enabling sufficient plasma concentrations for sustained target engagement without injection burdens.
  • Activity Against Diverse Mutants: Potency against prevalent Estrogen Receptor 1 mutations (e.g., Y537S, D538G) [1] [5] [8].

Taragarestrant meglumine exemplifies this pharmacological evolution. Preclinical studies demonstrate its ability to achieve >90% estrogen receptor alpha degradation in xenograft models and suppress tumor growth in Estrogen Receptor 1-mutant cell lines. Its oral administration results in favorable pharmacokinetics, including linear dose-exposure relationships and trough concentrations exceeding the half-maximal inhibitory concentration for estrogen receptor alpha degradation [1] [6]. These properties position it as a promising candidate to overcome key limitations of first-generation selective estrogen receptor degraders.

Table 2: Evolution of Selective Estrogen Receptor Degraders for Estrogen Receptor Alpha-Positive Breast Cancer

GenerationRepresentative AgentAdministrationKey LimitationsAdvantages
FirstFulvestrantIntramuscularPoor solubility, incomplete degradation, injection burdenProof-of-concept for degradation
Second (Oral)Taragarestrant meglumineOralNone (in clinical investigation)Bioavailability, complete degradation, mutant-active
CamizestrantOralCentral nervous system penetration
GiredestrantOralHigh potency in low doses

The development pipeline now includes multiple oral selective estrogen receptor degraders in advanced clinical trials. These agents—including taragarestrant meglumine, camizestrant, and giredestrant—leverage nonsteroidal scaffolds with acrylic acid side chains to perturb the ligand-binding domain and induce destabilization. Their chemical structures optimize binding affinity to mutant estrogen receptor alpha while maintaining drug-like properties for daily oral dosing [5] [8]. As investigational agents, they represent a strategic shift toward overcoming pharmacological and resistance barriers in modern endocrine therapy.

Properties

CAS Number

2446618-18-2

Product Name

Taragarestrant meglumine

IUPAC Name

(E)-3-[3,5-dichloro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C32H42Cl2FN3O7

Molecular Weight

670.6 g/mol

InChI

InChI=1S/C25H25Cl2FN2O2.C7H17NO5/c1-14-10-17-16-6-4-5-7-20(16)29-23(17)24(30(14)13-25(2,3)28)22-18(26)11-15(12-19(22)27)8-9-21(31)32;1-8-2-4(10)6(12)7(13)5(11)3-9/h4-9,11-12,14,24,29H,10,13H2,1-3H3,(H,31,32);4-13H,2-3H2,1H3/b9-8+;/t14-,24-;4-,5+,6+,7+/m10/s1

InChI Key

QLOWUROBGXPIGD-DAIKAQOVSA-N

Canonical SMILES

CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3Cl)C=CC(=O)O)Cl)NC4=CC=CC=C24.CNCC(C(C(C(CO)O)O)O)O

Isomeric SMILES

C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3Cl)/C=C/C(=O)O)Cl)NC4=CC=CC=C24.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.